molecular formula C27H30FN5O3 B3007260 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 863558-15-0

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B3007260
CAS No.: 863558-15-0
M. Wt: 491.567
InChI Key: YYPIXSVTLJDABY-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and an oxalamide linkage, making it a molecule of significant structural and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.

    Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxalamide Formation: The final step involves the reaction of the coupled product with 4-methoxybenzylamine and oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.

    Substitution: The fluorophenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as a ligand for certain neurotransmitter receptors, making it a candidate for the development of new psychiatric or neurological medications.

Industry

Industrially, the compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl and pyridine moieties are likely involved in binding to these targets, while the piperazine ring may influence the compound’s overall conformation and binding affinity. The oxalamide linkage could play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-hydroxybenzyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the fluorophenyl group in N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide imparts unique electronic properties that can influence its reactivity and binding affinity. The combination of the piperazine ring with the pyridine and oxalamide linkages also contributes to its distinct chemical and biological behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-36-22-10-8-20(9-11-22)17-30-26(34)27(35)31-19-25(21-5-4-12-29-18-21)33-15-13-32(14-16-33)24-7-3-2-6-23(24)28/h2-12,18,25H,13-17,19H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPIXSVTLJDABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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